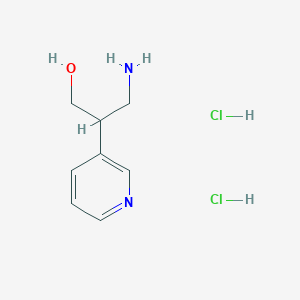

3-Amino-2-(pyridin-3-yl)propan-1-ol dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

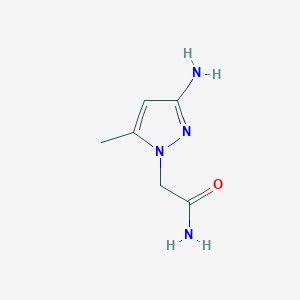

3-Amino-2-(pyridin-3-yl)propan-1-ol dihydrochloride is a chemical compound with the CAS Number: 1909327-07-6 . It has a molecular weight of 225.12 . The compound is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The IUPAC name of the compound is 3-amino-2-(pyridin-3-yl)propan-1-ol dihydrochloride . The InChI code is 1S/C8H12N2O.2ClH/c9-4-8(6-11)7-2-1-3-10-5-7;;/h1-3,5,8,11H,4,6,9H2;2*1H .Physical And Chemical Properties Analysis

The compound has a molecular weight of 225.12 . It is a powder at room temperature .Applications De Recherche Scientifique

Synthesis and Structural Characterization

Synthesis of Schiff Base Ligands : Schiff base ligands derived from unsymmetrical tripodal amines, including 3-Amino-2-(pyridin-3-yl)propan-1-ol dihydrochloride variants, have been synthesized. These amines have been employed in condensation reactions with aldehydes in the presence of Cu(II) and Zn(II) metal ions, leading to mononuclear and dinuclear complexes. Their structures, featuring distorted square-pyramidal or octahedral geometries, were elucidated using single crystal X-ray diffraction. These studies highlight the role of arm length and chelate ring sequences in the formation of these complexes (Keypour et al., 2015), (Rezaeivala, 2017).

Cadmium(II) Complexation : The compound has been involved in the formation of a cadmium iodide complex, revealing the coordination of cadmium with nitrogen atoms and iodide ions. The crystal structure was studied, showing a distorted octahedral geometry and various hydrogen bonds (Hakimi et al., 2013).

Conformational Analyses : Structural analyses of related compounds, such as 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, were conducted using X-ray diffraction analysis. The studies focused on the conformations of the amine fragments and the hydrogen-bonded networks in the crystal structures, offering insights into their molecular geometries (Nitek et al., 2020).

Metal Ion Analysis in Environmental and Pharmaceutical Samples : The compound has been utilized as an ion-pairing reagent for the separation and determination of metal ions in environmental and pharmaceutical samples. The optimized separation conditions and the methodology's application to analyze metal ions in various samples highlight its importance in analytical chemistry (Belin & Gülaçar, 2005).

Catalysis and Reactivity

Phosphate Diester Hydrolysis : Zn(II) complexes of tripodal pyridyl-amine ligands with alcohol pendants, including those derived from 3-Amino-2-(pyridin-3-yl)propan-1-ol, have shown significant activity in promoting the hydrolysis of bis(p-nitrophenyl)phosphate. The study provides insights into the role of alkoxide nucleophiles in these ligands for substrate attack, offering a basis for understanding catalytic mechanisms in biological systems (Zhang & Liang, 2006).

Reactivity with Zinc(II) : The compound has been used in one-pot condensation reactions with salicylaldehyde and its derivatives in the presence of zinc salts, leading to the formation of new mononuclear complexes. The study provides valuable insights into the coordination chemistry of these ligands with zinc(II) and the impact of arm length and donor groups on the complex structures (Keypour et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

3-amino-2-pyridin-3-ylpropan-1-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.2ClH/c9-4-8(6-11)7-2-1-3-10-5-7;;/h1-3,5,8,11H,4,6,9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADTYGDBHPGTSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(CN)CO.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-(pyridin-3-yl)propan-1-ol dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-9-(but-2-en-1-yl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2564652.png)

![Ethyl 4-[(4-methylquinolin-2-yl)amino]benzoate](/img/structure/B2564654.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2564655.png)

![2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2564656.png)

![N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2564657.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2564658.png)

![N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride](/img/no-structure.png)